4-Cyclopentyloxy-3-hydroxybenzaldehyde
Description
4-Cyclopentyloxy-3-hydroxybenzaldehyde is a substituted benzaldehyde derivative with a cyclopentyloxy group at the 4-position and a hydroxyl group at the 3-position of the aromatic ring. Structurally analogous compounds, such as 4-(benzyloxy)-3-hydroxybenzaldehyde (C₁₄H₁₂O₃), are synthesized via nucleophilic substitution reactions. For example, 3,4-dihydroxybenzaldehyde reacts with benzyl bromide in acetonitrile under basic conditions (NaHCO₃) to install the benzyloxy group . Similar methodologies could theoretically apply to the cyclopentyloxy derivative by substituting benzyl bromide with cyclopentyl bromide.
The compound’s applications are inferred from broader pharmacological studies on hydroxybenzaldehyde derivatives, which exhibit anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
4-cyclopentyloxy-3-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-9-5-6-12(11(14)7-9)15-10-3-1-2-4-10/h5-8,10,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEYWUHTPNKTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyloxy-3-hydroxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the cyclopentyloxy group. The process can be summarized as follows:
Starting Materials: 4-Hydroxybenzaldehyde and cyclopentanol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Heating the mixture to around 100-150°C.
Product Isolation: The product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyloxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: 4-Cyclopentyloxy-3-hydroxybenzoic acid.
Reduction: 4-Cyclopentyloxy-3-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Phosphodiesterase Inhibition
One of the most significant applications of 4-Cyclopentyloxy-3-hydroxybenzaldehyde is its potential as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which play crucial roles in various signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling and providing therapeutic benefits in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating the activity of inflammatory mediators. For instance, PDE4 inhibitors have shown efficacy in reducing inflammation in models of asthma and other respiratory diseases. The introduction of the cyclopentyl group may enhance selectivity and potency against specific PDE isoforms, making it a candidate for further development as an anti-inflammatory agent .
Biological Research Applications
Cell Viability and Apoptosis
Studies have demonstrated that related compounds like 3-hydroxybenzaldehyde enhance cell viability and reduce apoptosis in various cell types. This protective effect is particularly relevant in neuroprotection and could be extrapolated to investigate the potential neuroprotective effects of this compound in models of neurodegenerative diseases .
Vasculoprotective Effects
Research has shown that hydroxybenzaldehydes can exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and reducing endothelial cell inflammation. These properties suggest that this compound could be explored for cardiovascular applications, potentially aiding in the treatment of vascular diseases .
Table 1: Summary of Experimental Findings Related to this compound
Mechanism of Action
The mechanism of action of 4-Cyclopentyloxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Synthetic Yield: Benzyloxy derivatives achieve moderate yields (30–96%) , while cyclopentyloxy analogs face challenges due to steric hindrance during substitution. Bioactivity: Hydroxyl groups at the 3-position enhance antioxidant activity, whereas methoxy groups reduce reactivity but improve metabolic stability .
Reactivity and Functionalization
- Oxidation: The aldehyde group in 4-(benzyloxy)-3-hydroxybenzaldehyde is oxidized to a phenol (e.g., using m-CPBA/KOH) for subsequent etherification or coupling reactions .
- Etherification: Phenolic hydroxyl groups undergo alkylation with haloalkanes (e.g., 2-bromoethylbenzene) in the presence of Cs₂CO₃ .
Q & A
Basic: What are the optimal synthetic routes for 4-Cyclopentyloxy-3-hydroxybenzaldehyde, and how do steric effects influence reaction efficiency?
Methodological Answer:
The synthesis typically involves introducing the cyclopentyloxy group via nucleophilic substitution or Mitsunobu reaction on a precursor like 3-hydroxy-4-iodobenzaldehyde. Steric hindrance from the cyclopentyl group may reduce reaction yields; thus, using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can improve reactivity . For regioselective protection of the hydroxyl group, trimethylsilyl chloride (TMSCl) is recommended to avoid side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- FT-IR : Focus on the hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and aldehyde (C=O stretch, ~1680–1720 cm⁻¹) groups. The cyclopentyl ether (C–O–C, ~1100–1250 cm⁻¹) is critical for confirming substitution .
- NMR : In H NMR, the aldehyde proton appears as a singlet (~9.8–10.2 ppm). The cyclopentyl group’s protons show multiplet splitting (1.5–2.5 ppm), while the aromatic protons exhibit coupling patterns dependent on substitution .
Basic: How can this compound serve as a reference standard in chromatographic analysis?
Methodological Answer:
this compound’s defined retention time and UV activity (λmax ~280 nm) make it suitable for HPLC and GC-MS calibration. Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% formic acid for optimal separation . Validate purity via spiked recovery tests (>98% purity recommended) .
Advanced: How do electronic and steric effects of the cyclopentyloxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The cyclopentyloxy group is electron-donating, activating the aromatic ring toward electrophilic substitution but creating steric hindrance. In Suzuki-Miyaura coupling, use Pd(OAc)2 with SPhos ligand to mitigate steric effects. Kinetic studies show a 15–20% yield drop compared to methoxy analogs, requiring longer reaction times (24–48 hrs) . Contrast this with trifluoromethyl-substituted analogs, where electron-withdrawing effects dominate .
Advanced: What experimental strategies address contradictions in reported bioactivity data for similar hydroxybenzaldehyde derivatives?
Methodological Answer:
Bioactivity discrepancies (e.g., enzyme inhibition vs. no effect) often arise from substituent electronic profiles. For example:
- Hydroxyl vs. Trifluoromethyl : The hydroxyl group enhances hydrogen bonding (IC50 ~10 μM for tyrosine kinase inhibition), while trifluoromethyl groups prioritize hydrophobic interactions .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics simulations to model interactions .
Advanced: How can researchers optimize multi-step synthesis to minimize byproducts from competing aldehyde reactivity?
Methodological Answer:
- Protection-Deprotection : Protect the aldehyde as an acetal early in the synthesis (e.g., using ethylene glycol and p-TsOH). Deprotect with HCl/THF (1:4 v/v) at 0°C .
- Byproduct Mitigation : Monitor reactions via TLC (silica gel, hexane/EtOAc 3:1). Purify intermediates via flash chromatography (mesh 230–400) to remove aldol condensation byproducts .
Safety: What are the critical safety protocols for handling this compound in the laboratory?
Methodological Answer:
- Exposure : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with 10% ethanol/water solution to neutralize aldehyde reactivity .
- Waste Disposal : Quench residual aldehyde groups with sodium bisulfite before aqueous disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
